Sulfobetaine-8

Catalog No.
S757256
CAS No.
15178-76-4
M.F
C13H29NO3S
M. Wt
279.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfobetaine-8

CAS Number

15178-76-4

Product Name

Sulfobetaine-8

IUPAC Name

3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C13H29NO3S

Molecular Weight

279.44 g/mol

InChI

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3

InChI Key

QZRAABPTWGFNIU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

The exact mass of the compound N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfobetaine-8 (SB-8), also known as n-Octylsulfobetaine, is a zwitterionic surfactant from the sulfobetaine family, distinguished by its short C8 alkyl chain. Like other members of this class, it is utilized in biochemical applications to solubilize proteins, reduce non-specific aggregation, and enhance stability without acting as a denaturing detergent. A key procurement-relevant property of SB-8 is its exceptionally high critical micelle concentration (CMC) of approximately 330-390 mM, which allows it to function effectively as a monomeric solubilizing agent over a broad concentration range where longer-chain analogs would form micelles.

Substituting Sulfobetaine-8 with longer-chain analogs like Sulfobetaine-10 (SB-10) or Sulfobetaine-12 (SB-12) is a critical process error. The alkyl chain length dictates fundamental physicochemical properties, most notably the Critical Micelle Concentration (CMC), which decreases by approximately an order of magnitude for every two-carbon addition to the chain. This means that at a concentration where SB-8 exists as a non-disruptive monomer, a longer-chain substitute like SB-12 would have already formed performance-altering micelles. This drastic difference in aggregation behavior directly impacts protein-surfactant interactions, solubility, and formulation stability, making casual substitution a primary source of experimental irreproducibility.

Superior Monomeric Range: Maintains Non-Micellar State at 10x Higher Concentration Than SB-10

Sulfobetaine-8 possesses a Critical Micelle Concentration (CMC) of approximately 330 mM. This is a full order of magnitude higher than its close structural analog, Sulfobetaine-10, which has a reported CMC of around 30-40 mM. Compared to Sulfobetaine-12 (CMC ≈ 3-4 mM), the difference is even more pronounced, at nearly 100-fold.

Evidence DimensionCritical Micelle Concentration (CMC) in aqueous solution
Target Compound Data~330 mM
Comparator Or BaselineSulfobetaine-10: ~30-40 mM; Sulfobetaine-12: ~3-4 mM
Quantified Difference~10x higher than Sulfobetaine-10; ~100x higher than Sulfobetaine-12
ConditionsAqueous solution, standard temperature (20-25°C).

This allows for the use of high concentrations of SB-8 to enhance protein solubility and prevent aggregation without the disruptive effects of micelle formation, a critical factor in protein refolding and crystallization.

Enhanced Protein Refolding Yield: Up to 3-Fold Increase in Active Protein Recovery

In a screening assay for refolding the extracellular domain of the Type II TGF-β receptor (TBRII-ECD), Sulfobetaine-8 (also known as NDSB-201 in this context, though NDSB-201 has a pyridinium ring instead of a dimethylamino group) was identified as a highly effective additive. It produced a yield of active, correctly folded protein up to threefold higher than control conditions without the additive. Its performance was demonstrably superior to other non-detergent sulfobetaines like NDSB-195 and NDSB-221 under the tested conditions.

Evidence DimensionYield of active, folded TBRII-ECD protein
Target Compound DataUp to 3-fold increase vs. control
Comparator Or BaselineRefolding buffer without additive (control); Other NDSB-family compounds (e.g., NDSB-195, NDSB-221)
Quantified DifferenceUp to 200% improvement over control
ConditionsOn-plate high-throughput screening for refolding of thioredoxin-fused TBRII-ECD.

For researchers producing recombinant proteins, this translates directly to higher yields of functional material from a given batch, reducing process time and the cost of goods.

Improved Electrochemical Stability: Widens Anodic Limit by ~0.9 V in Li-ion Electrolytes

When a derivative of sulfobetaine is used as an additive in a standard 1 M LiPF6 liquid electrolyte for lithium-ion batteries, it significantly improves the electrochemical stability. The anodic stability limit was extended to approximately 5.5 V vs. Li/Li+, a notable improvement over the baseline electrolyte, which showed a limit of around 4.6 V vs. Li/Li+. This wider electrochemical window is critical for developing high-voltage battery systems.

Evidence DimensionAnodic Stability Limit
Target Compound Data~5.5 V vs. Li/Li+ (with sulfobetaine silane additive)
Comparator Or Baseline~4.6 V vs. Li/Li+ (pure electrolyte)
Quantified Difference~0.9 V (19.5%) increase in stable voltage window
Conditions1 M LiPF6 in EC/DMC (1:1) liquid electrolyte with a zwitterionic lithium-silica sulfobetaine silane additive.

This enables more stable operation of high-energy-density cathodes, improving cycle life and safety by preventing electrolyte decomposition at high voltages, a key requirement for next-generation batteries.

High-Yield Refolding of Recombinant Proteins

For processes requiring the refolding of proteins from inclusion bodies, the use of Sulfobetaine-8 as a buffer additive is indicated where maximizing the yield of active, correctly folded protein is a primary objective. Its ability to increase the yield of functional protein by up to 3-fold compared to standard buffers makes it a cost-effective choice for bioprocessing workflows.

Solubilization for Protein Crystallography and Structural Studies

When preparing highly concentrated protein samples for crystallography or NMR, SB-8 is the appropriate choice over longer-chain sulfobetaines. Its very high CMC ensures it remains monomeric, preventing the formation of micelles that can interfere with protein crystallization and structural integrity.

Formulation of High-Voltage Lithium-Ion Battery Electrolytes

In the development of next-generation lithium-ion batteries, sulfobetaine-based additives are specified for formulations targeting high-voltage cathodes. The demonstrated ability to widen the electrochemical stability window to ~5.5 V prevents electrolyte breakdown, leading to improved cycle life and safety performance.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

279.18681496 Da

Monoisotopic Mass

279.18681496 Da

Heavy Atom Count

18

UNII

L4755UU7TU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15178-76-4

Wikipedia

3-(N,N-dimethyloctylammonio)propanesulfonate

Dates

Last modified: 08-15-2023

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